molecular formula C18H11ClN2O2S B2930345 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477503-79-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2930345
CAS No.: 477503-79-0
M. Wt: 354.81
InChI Key: CCFRPLWRBAJKAC-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a benzoxazole core linked to a 5-chlorothiophene-2-carboxamide moiety via a phenyl bridge. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFRPLWRBAJKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ringThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Physicochemical Properties

Melting Points :

  • Chalcone derivatives (e.g., 4b in ) exhibit melting points between 145–210°C, influenced by hydrogen bonding (e.g., hydroxyl groups). The target compound, lacking polar substituents, may have a lower melting point due to reduced intermolecular forces.

Spectroscopic Data :

  • IR Spectroscopy : All analogs show characteristic C=O (~1650–1750 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. The target compound’s benzoxazole C=N and thiophene C-Cl stretches (~600–800 cm⁻¹) would further differentiate it .
  • NMR : Aromatic protons in the benzoxazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) regions would align with analogs. Electron-withdrawing groups (e.g., nitro in ) cause downfield shifts compared to the target’s chloro substituent .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a compound of significant interest due to its biological activities, particularly in the context of thromboembolic disorders and potential anticancer properties. This article reviews the available literature on its biological activities, synthesizing findings from various studies.

  • Molecular Formula : C18H11ClN2O2S
  • Molecular Weight : 354.81 g/mol
  • CAS Number : 477500-52-0
  • SMILES : Clc1ccc(s1)C(=O)Nc1ccccc1c1nc2c(o1)cccc2

The compound has been identified as an inhibitor of blood coagulation factor Xa, which positions it as a potential therapeutic agent for treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis . The inhibition of factor Xa prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.

Anticancer Properties

Recent studies have indicated that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects .
  • Cell Lines Tested : The compound has shown activity against several cancer types, including:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)
    • Colorectal cancer (HCT-116) .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. While the overall antibacterial potential was found to be moderate, it exhibited selective activity against certain Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

  • Compounds with electron-donating substituents on the benzoxazole ring showed enhanced antibacterial activity.
  • The presence of specific functional groups significantly influenced the cytotoxicity and selectivity towards cancer cells .

Study on Thromboembolic Disorders

A study highlighted the efficacy of this compound in inhibiting factor Xa in preclinical models. It was noted that this compound could reduce thrombus formation effectively without significant bleeding risks associated with traditional anticoagulants .

Anticancer Research

In a comprehensive evaluation involving various derivatives of benzoxazole, it was found that certain modifications led to improved potency against specific cancer cell lines. For example, compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Factor Xa InhibitionEffective in preventing thrombus formation
CytotoxicitySelective toxicity towards cancer cells
Antibacterial ActivityModerate activity against Gram-positive bacteria
Antifungal ActivityActive against Candida albicans

Q & A

Q. Table 1: Spectroscopic Data for Selected Derivatives

DerivativeIR (C=O, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4b16528.12 (s, 1H, NH)167.5 (C=O)
4d16487.98 (d, J=8.4 Hz, 2H)142.1 (C-Br)

Q. Table 2: Crystallographic Software Comparison

SoftwareApplicationReference
SHELXLSmall-molecule refinement
SIR97Direct methods for structure solution
ORTEP-3Thermal ellipsoid visualization

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